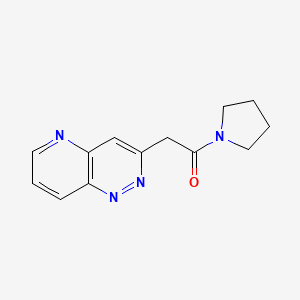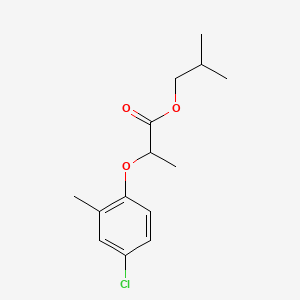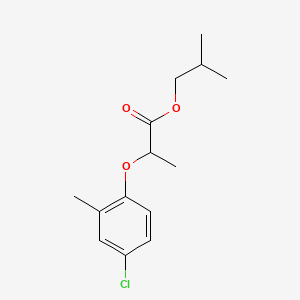
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate is an organic compound with the molecular formula C14H19ClO3. It is a derivative of phenoxypropionic acid and is characterized by the presence of a chloro and methyl group on the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with isobutanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-methylphenoxy)propionic acid.
Reduction: Formation of isobutyl 2-(4-chloro-2-methylphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropionates depending on the nucleophile used.
Applications De Recherche Scientifique
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the formulation of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of isobutyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound acts by inhibiting key enzymes involved in plant growth and development. The chloro and methyl groups on the phenyl ring enhance its binding affinity to these targets, leading to effective inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutyl 2-(4-chloro-2-methylphenoxy)propionate (±): A racemic mixture of the compound.
2-(4-Chloro-2-methylphenoxy)propionic acid: The parent acid of the ester.
Isobutyl 2-(4-chloro-2-methylphenoxy)propanol: The reduced form of the ester.
Uniqueness
This compound is unique due to its specific structural features, such as the chloro and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. Its ester functionality also allows for versatile chemical modifications, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
84332-89-8 |
|---|---|
Formule moléculaire |
C14H19ClO3 |
Poids moléculaire |
270.75 g/mol |
Nom IUPAC |
2-methylpropyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C14H19ClO3/c1-9(2)8-17-14(16)11(4)18-13-6-5-12(15)7-10(13)3/h5-7,9,11H,8H2,1-4H3 |
Clé InChI |
RMPYJRQOSTUDNH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


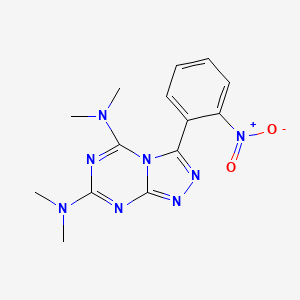
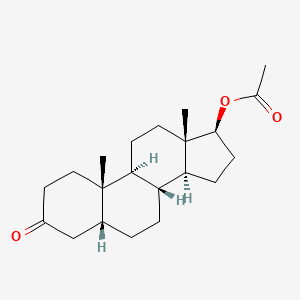
![[5-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine-6,7-diyl]dimethanol](/img/structure/B12802936.png)
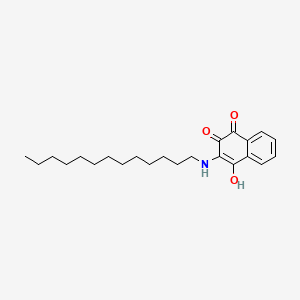
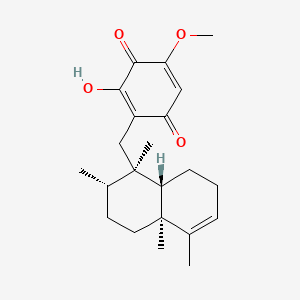
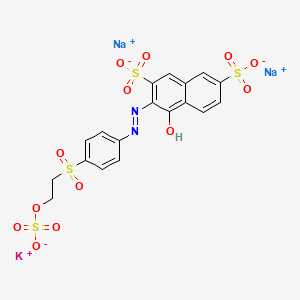
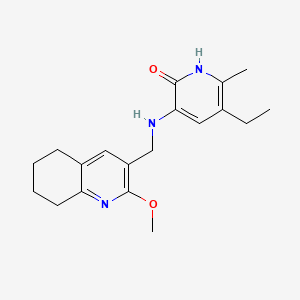
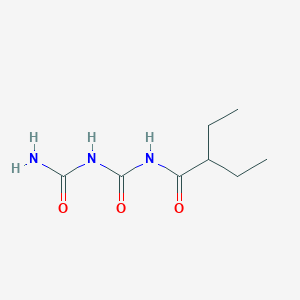

![ethyl 1-hydroxy-2-oxo-3H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B12802965.png)

